molecular formula C9H7Br2FN2S B2669989 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide CAS No. 2580234-77-9

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No. B2669989
CAS RN: 2580234-77-9
M. Wt: 354.04
InChI Key: JTVDYMPBQYFMRI-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has a bromo-fluoro substituted phenyl ring, which makes it a unique compound with specific properties.

Scientific Research Applications

Chemical Synthesis and Molecular Properties

Research on thiazole derivatives, including compounds similar to the requested chemical, often focuses on their synthesis, chemical properties, and potential applications in medicinal chemistry. For instance, studies on the synthesis of thiazole and thiadiazole derivatives highlight their antimicrobial activities and potential as scaffolds for drug development due to their unique structural features and biological activities (El-Emam et al., 2020). These compounds' synthesis involves various chemical reactions, showcasing their chemical versatility and potential for creating novel materials with specific properties.

Photophysical Properties and Applications

Some thiazole derivatives exhibit unique photophysical properties, making them suitable for applications such as fluorescent probes and sensors. For example, a study on a highly water-soluble fluorescent and colorimetric pH probe based on benzothiazole derivatives demonstrates the utility of these compounds in monitoring pH changes in biological and chemical systems (Diana et al., 2020). These applications are particularly relevant in fields such as environmental monitoring, biomedical imaging, and diagnostics.

Material Science and Nanotechnology

Thiazole derivatives are also explored for their potential in material science and nanotechnology. Their ability to form specific molecular structures and interactions can lead to the development of novel materials with desirable properties. For instance, the study of hydrogen-bonded helices in 2-aminothiazole derivatives reveals how small achiral molecules can generate chiral crystals, which is significant for developing materials with specific optical properties (Hu & Cao, 2011).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties, demonstrating their application in protecting metals from corrosion. This application is crucial in industries such as construction, automotive, and marine engineering, where material longevity and durability are of paramount importance. A study on the inhibition performances of thiazole derivatives against the corrosion of iron underscores the potential of these compounds in corrosion protection technologies (Kaya et al., 2016).

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S.BrH/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVDYMPBQYFMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

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